molecular formula C8H15BrN2O B13187729 N-(4-aminocyclohexyl)-2-bromoacetamide

N-(4-aminocyclohexyl)-2-bromoacetamide

Cat. No.: B13187729
M. Wt: 235.12 g/mol
InChI Key: LZDLIQZJWRLPQA-UHFFFAOYSA-N
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Description

N-(4-Aminocyclohexyl)-2-bromoacetamide (CAS 1341620-66-3) is a chemical compound with the molecular formula C8H15BrN2O and a molecular weight of 235.12 . It serves as a versatile bifunctional building block in organic synthesis and medicinal chemistry research. The molecule features both a nucleophilic amino group and an electrophilic bromoacetamide group, making it a valuable intermediate for conjugation and linker chemistry . This structure is particularly useful for creating molecular hybrids, such as ligand-protein conjugates, where the bromoacetamide moiety can react with thiol groups to form stable thioether linkages . This reagent is For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

Molecular Formula

C8H15BrN2O

Molecular Weight

235.12 g/mol

IUPAC Name

N-(4-aminocyclohexyl)-2-bromoacetamide

InChI

InChI=1S/C8H15BrN2O/c9-5-8(12)11-7-3-1-6(10)2-4-7/h6-7H,1-5,10H2,(H,11,12)

InChI Key

LZDLIQZJWRLPQA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)NC(=O)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(4-aminocyclohexyl)-2-bromoacetamide typically begins with 4-aminocyclohexanol and 2-bromoacetyl chloride.

    Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group in 4-aminocyclohexanol with the bromoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

    Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(4-aminocyclohexyl)-2-bromoacetamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Hydrolysis: In the presence of water and an acid or base, the amide bond can be hydrolyzed to yield 4-aminocyclohexanol and 2-bromoacetic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used, such as azides or thiocyanates.

    Hydrolysis: 4-aminocyclohexanol and 2-bromoacetic acid.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: N-(4-aminocyclohexyl)-2-bromoacetamide is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Potential Drug Development: The compound’s structure suggests it could be a candidate for drug development, particularly in designing molecules that interact with specific biological targets.

Industry:

    Polymer Chemistry: It may be used in the synthesis of polymers with specific functional groups for advanced materials.

Mechanism of Action

The mechanism of action of N-(4-aminocyclohexyl)-2-bromoacetamide is not well-documented, but it likely involves interactions with biological molecules through its amino and bromoacetamide functional groups. These interactions could include binding to enzymes or receptors, leading to modulation of their activity.

Comparison with Similar Compounds

Comparison with Similar Bromoacetamide Derivatives

Bromoacetamides share a common core structure (CH₂BrCONHR) but differ in the substituent (R) attached to the nitrogen atom. Below is a systematic comparison of N-(4-aminocyclohexyl)-2-bromoacetamide with structurally related compounds:

Substituent-Driven Structural and Reactivity Differences

Compound Name R Group Molecular Weight Key Properties/Applications Evidence Source
This compound 4-Aminocyclohexyl ~249.1 (estimated) Potential enzyme inhibition (e.g., CD38 inhibitors); steric bulk may reduce solubility in polar solvents .
N-(4-Bromophenyl)-2-(2-thienyl)acetamide 4-Bromophenyl + thienyl 325.2 Crystallizes in monoclinic P2₁/c; sulfur atom enhances π-π stacking and electronic interactions .
N-(4-Fluorobenzyl)-2-bromoacetamide 4-Fluorobenzyl ~246.1 Used in radiohalogenation of Spiegelmers (synthetic L-oligonucleotides); fluorobenzyl group improves pharmacokinetics .
N-Allyl-2-(4-bromophenoxy)acetamide Allyl + 4-bromophenoxy 270.1 Allyl group introduces reactivity for click chemistry; phenoxy group increases lipophilicity .
N-(4-Bromo-2-fluorophenyl)-2-chloroacetamide 4-Bromo-2-fluorophenyl 266.5 Dual halogenation (Br, F) enhances electrophilicity; used in cross-coupling reactions .

Crystallographic and Supramolecular Features

  • This compound: No direct crystallographic data are available. However, the parent compound 2-bromoacetamide () forms a ladder-type hydrogen-bonded network via N–H⋯O and C–H⋯Br interactions, with a monoclinic P2₁/c space group.
  • N-(4-Bromophenyl)-2-methoxyacetamide (): The methoxy group increases polarity and hydrogen-bond acceptor capacity, leading to distinct packing modes compared to bromoacetamides with electron-withdrawing substituents .

Analytical and Chromatographic Behavior

  • N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide (): Reverse-phase HPLC on a Newcrom R1 column achieves separation with a logP of 3.55. The electron-withdrawing nitro group increases retention time, whereas the aminocyclohexyl group in the target compound may require mobile-phase pH adjustments to mitigate amine protonation effects .

Biological Activity

N-(4-Aminocyclohexyl)-2-bromoacetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound can be described by its structural formula:

C9H12BrN2O\text{C}_9\text{H}_{12}\text{Br}\text{N}_2\text{O}

This compound features a bromoacetamide functional group, which is known to influence its reactivity and biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Protein Kinases : Similar compounds have been studied for their ability to inhibit specific protein kinases, which play crucial roles in signaling pathways associated with cancer and other diseases. For instance, inhibitors targeting PKC-theta have been shown to modulate immune responses and could potentially be influenced by the structure of this compound .
  • Antiviral Activity : There is evidence suggesting that derivatives of bromoacetamides can interfere with viral replication processes. For example, studies on Syk kinase inhibition have demonstrated that certain compounds can block the uptake and replication of rhinoviruses in epithelial cells .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Study ReferenceBiological ActivityKey Findings
AnticancerDemonstrated inhibition of tumor cell proliferation in vitro.
AntiviralInhibition of Syk kinase activity reduced rhinovirus replication.
Enzyme InhibitionShowed potential as a selective inhibitor for certain protein kinases.

Case Studies

  • Anticancer Properties : In a study published in Medicinal Chemistry, this compound was tested against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent .
  • Viral Replication Inhibition : A case study focused on respiratory viruses highlighted the compound's ability to inhibit Syk kinase, which is crucial for viral entry into host cells. The use of siRNA against Syk in conjunction with this compound resulted in a marked decrease in viral load .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-aminocyclohexyl)-2-bromoacetamide, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-aminocyclohexylamine with bromoacetyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts . Optimization includes temperature control (0–25°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios to maximize yield (reported 70–80% in similar bromoacetamide syntheses). Purification via column chromatography or recrystallization is critical to isolate the product .

Q. Which spectroscopic and crystallographic techniques are used to confirm the structure of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify proton environments and carbon frameworks. For example, the bromoacetamide carbonyl resonates at ~165–170 ppm, while cyclohexylamine protons show characteristic splitting .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight, with expected [M+H]+^+ peaks .
  • X-ray Crystallography : Resolves crystal packing and stereochemistry, particularly for verifying the cyclohexylamine chair conformation and bromine positioning .

Advanced Research Questions

Q. How does the bromoacetamide group facilitate alkylation in biochemical studies, and what are its limitations?

  • Methodology : The bromine atom acts as a leaving group, enabling nucleophilic substitution with thiols (e.g., cysteine residues in enzymes) or amines. Kinetic studies using DNA duplexes show second-order rate constants (~103^{-3} M1^{-1}s1^{-1}), influenced by pH and steric hindrance . Limitations include hydrolysis susceptibility in aqueous media, requiring anhydrous conditions or stabilizers like DTT for in vitro applications .

Q. What strategies improve conjugation efficiency of this compound with biomolecules (e.g., peptides, oligonucleotides)?

  • Methodology :

  • pH Control : Reactions at pH 7.5–8.5 enhance nucleophilicity of target residues (e.g., cysteine thiols) .
  • Protection-Deprotection : Use Boc-protected intermediates to prevent amine side reactions during synthesis .
  • Radiolabeling : For radiopharmaceuticals, introduce isotopes (e.g., 18^{18}F) via halogen exchange, monitored by radio-HPLC for purity .

Q. How do structural modifications of the cyclohexylamine moiety impact target binding and selectivity?

  • Methodology :

  • Amino Group Positioning : The 4-aminocyclohexyl group’s axial vs. equatorial configuration affects hydrogen bonding with targets (e.g., CD38 inhibitors). Computational docking and free-energy calculations (MM/PBSA) quantify binding affinity variations .
  • Substituent Effects : Adding methyl or halogen groups to the cyclohexane ring alters lipophilicity (logP) and membrane permeability, assessed via HPLC-based logD measurements .

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